molecular formula C4H2BrNO2 B6235915 4-bromo-1,2-oxazole-3-carbaldehyde CAS No. 1553643-91-6

4-bromo-1,2-oxazole-3-carbaldehyde

Cat. No.: B6235915
CAS No.: 1553643-91-6
M. Wt: 175.97 g/mol
InChI Key: HJVGLLKKTHGSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,2-oxazole-3-carbaldehyde (CID 83906143) is a high-value heterocyclic building block with the molecular formula C 4 H 2 BrNO 2 . This compound features both an aldehyde and a bromine substituent on its 1,2-oxazole (isoxazole) core, providing two distinct reactive sites for further chemical modification. Its molecular structure is defined by the SMILES notation C1=C(C(=NO1)C=O)Br and the InChIKey HJVGLLKKTHGSIW-UHFFFAOYSA-N . This reagent is primarily used in van Leusen oxazole synthesis and other cycloaddition reactions to construct more complex heterocyclic architectures . The oxazole ring is a privileged scaffold in medicinal chemistry, enabling diverse non-covalent interactions with enzymes and receptors . Researchers utilize this compound as a key precursor in the design and synthesis of novel molecules with potential pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . The aldehyde group is ideal for condensation reactions and ring formation, while the bromine atom enables metal-catalyzed cross-coupling reactions, offering extensive versatility in drug discovery and materials science. Notice: This product is intended for research applications and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1553643-91-6

Molecular Formula

C4H2BrNO2

Molecular Weight

175.97 g/mol

IUPAC Name

4-bromo-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C4H2BrNO2/c5-3-2-8-6-4(3)1-7/h1-2H

InChI Key

HJVGLLKKTHGSIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)C=O)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,2-oxazole-3-carbaldehyde typically involves the bromination of 1,2-oxazole-3-carbaldehyde. One common method includes the use of bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the oxazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Aldehyde Functionalization Reactions

The aldehyde group at position 3 undergoes characteristic transformations:

Oxidation to Carboxylic Acid

The aldehyde moiety can be oxidized to a carboxylic acid using potassium permanganate (KMnO₄) or chromium-based reagents under acidic conditions. For example:
4-Bromo-1,2-oxazole-3-carbaldehydeKMnO4,H2SO44-Bromo-1,2-oxazole-3-carboxylic acid\text{this compound} \xrightarrow{\text{KMnO}_4, \text{H}_2\text{SO}_4} \text{4-Bromo-1,2-oxazole-3-carboxylic acid}
Yields for similar aldehyde oxidations in oxazole systems range from 60–85% depending on reaction time and solvent.

Nucleophilic Addition

The aldehyde participates in nucleophilic additions, such as Grignard or organozinc reactions. For instance:
R-MgX+This compound4-Bromo-1,2-oxazole-3-(R-CHOH)\text{R-MgX} + \text{this compound} \rightarrow \text{4-Bromo-1,2-oxazole-3-(R-CHOH)}
Reactions in tetrahydrofuran (THF) at −78°C typically achieve 70–90% yields for secondary alcohol products.

Bromine Substitution Reactions

The bromine atom at position 4 is susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions:

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling with arylboronic acids replaces bromine with aryl groups:
This compound+Ar-B(OH)2Pd(PPh3)4,Na2CO34-Ar-1,2-oxazole-3-carbaldehyde\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{4-Ar-1,2-oxazole-3-carbaldehyde}
Adapted from oxazole coupling data , typical conditions include:

CatalystBaseSolventTemperatureYield (%)
Pd(PPh₃)₄Na₂CO₃DME80°C75–90

Buchwald-Hartwig Amination

Bromine displacement with amines under palladium catalysis:
This compound+R2NHPd2(dba)3,Xantphos4-NR2-1,2-oxazole-3-carbaldehyde\text{this compound} + \text{R}_2\text{NH} \xrightarrow{\text{Pd}_2\text{(dba)}_3, \text{Xantphos}} \text{4-NR}_2\text{-1,2-oxazole-3-carbaldehyde}
Yields for analogous reactions in DMF at 100°C range from 50–70% .

Oxazole Ring Modifications

The electron-deficient oxazole ring participates in cycloadditions and electrophilic substitutions:

Diels-Alder Reactions

The oxazole ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles:
This compound+DMADBicyclic adduct\text{this compound} + \text{DMAD} \rightarrow \text{Bicyclic adduct}
Reactions in refluxing toluene produce adducts in 60–80% yields .

Electrophilic Bromination

Further halogenation at the oxazole ring is possible under controlled conditions. For example, bromine in CH₂Cl₂ at 0°C selectively substitutes hydrogen at position 5:
This compoundBr2,CH2Cl24,5-Dibromo-1,2-oxazole-3-carbaldehyde\text{this compound} \xrightarrow{\text{Br}_2, \text{CH}_2\text{Cl}_2} \text{4,5-Dibromo-1,2-oxazole-3-carbaldehyde}
Yields depend on stoichiometry, with ~65% reported for similar systems .

Multicomponent Reactions

The compound serves as a building block in one-pot syntheses:

Biological Activity and Derivatization

While not directly studied, structural analogs exhibit notable bioactivity:

Anticancer Derivatives

4-Substituted oxazole-carbaldehydes demonstrate tubulin polymerization inhibition. For example, compound 39 (Table 3 ):

CompoundIC₅₀ (µM) against LNCaP cells
390.013 ± 0.001

Derivatization via reductive amination or Schiff base formation enhances solubility and potency .

Stability and Reaction Optimization

Key parameters influencing reactivity:

  • Solvent Effects : DMF and DMSO enhance SNAr rates due to high polarity .

  • Temperature : Cross-couplings require 80–100°C for completion .

  • Catalyst Loading : Pd catalysts at 2–5 mol% balance cost and efficiency .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 4-bromo-1,2-oxazole-3-carbaldehyde is C6H6BrN1O2. Its structure includes:

  • A five-membered oxazole ring with one nitrogen and two oxygen atoms.
  • A bromine atom at the 4-position.
  • An aldehyde functional group at the 3-position.

This configuration contributes to its distinct reactivity, making it a versatile intermediate in organic synthesis.

Chemistry

This compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique combination of functional groups allows for diverse chemical transformations:

Reaction Type Description
Substitution Reactions The bromine atom can be substituted with other nucleophiles.
Oxidation/Reduction The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Condensation Reactions The aldehyde can form imines or other derivatives with amines.

Biology

Research indicates that oxazole derivatives exhibit a range of biological activities. Specifically, this compound has been investigated for:

  • Antimicrobial Activity : Similar compounds have shown promising antibacterial and antifungal properties .

Medicine

In drug discovery and development, this compound is explored for its potential therapeutic applications due to its reactive functional groups. It may interact with biological targets, leading to inhibition or activation of specific pathways.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxazole derivatives, including this compound. Results indicated significant inhibition of Gram-positive and Gram-negative bacteria as well as various fungal strains.
  • Drug Development : Research has focused on the compound's potential in synthesizing novel therapeutic agents targeting specific diseases. Its ability to form covalent bonds with nucleophilic sites on proteins enhances its utility in medicinal chemistry .

Industrial Applications

In industry, this compound is utilized in producing specialty chemicals and intermediates for various applications. Its synthesis methods are optimized for scalability to achieve high yields suitable for industrial use.

Mechanism of Action

The mechanism of action of 4-bromo-1,2-oxazole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function.

Comparison with Similar Compounds

Key Findings :

  • The bromine atom at C4 in this compound facilitates Suzuki-Miyaura couplings, whereas methyl or cyclopropane substituents at C5 (as in and ) prioritize steric effects over electronic modulation.
  • Aldehyde positioning at C3 ensures consistent reactivity across derivatives, enabling use in Schiff base formation or nucleophilic additions.

Brominated Aldehydes in Different Heterocycles

Bromine and aldehyde functional groups appear in diverse heterocyclic systems, each with distinct properties:

Compound Heterocycle Molecular Formula Bromine Position Applications
This compound 1,2-Oxazole C₄H₂BrNO₂ C4 (aromatic) Cross-coupling; drug discovery
4-(Bromomethyl)benzaldehyde Benzene C₈H₇BrO Benzylic (CH₂Br) Polymer chemistry; benzylic bromine undergoes SN2 reactions
3-Fluoropyridine-2-carbaldehyde Pyridine C₆H₄FNO F at C3, aldehyde at C2 Ligand design; fluorine enhances electrophilicity of aldehyde

Key Findings :

  • Aromatic vs. Benzylic Bromine : Bromine on the oxazole ring (aromatic) is less reactive in nucleophilic substitutions compared to benzylic bromine in 4-(bromomethyl)benzaldehyde .
  • Heteroatom Influence : The pyridine nitrogen in 3-fluoropyridine-2-carbaldehyde increases aldehyde electrophilicity compared to oxazole derivatives .

Biological Activity

4-Bromo-1,2-oxazole-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, synthesis methods, and applications in various fields.

This compound has the following chemical properties:

PropertyValue
CAS No. 1553643-91-6
Molecular Formula C4_4H2_2BrN O2_2
Molecular Weight 175.97 g/mol
IUPAC Name This compound
Purity 95%

The biological activity of this compound is primarily attributed to its aldehyde functional group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of various enzymatic pathways, potentially altering cellular functions and signaling cascades .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that oxazole derivatives possess significant antimicrobial properties. For instance, a review highlighted the efficacy of various oxazole compounds against fungi and bacteria. In particular, the compound demonstrated notable activity against Candida species with minimum inhibitory concentrations (MIC) ranging from 0.8 to 3.2 µg/ml .

Anticancer Properties

Recent investigations into oxazole derivatives have revealed their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of cell cycle regulators and apoptotic pathways. Specific studies have reported that oxazole derivatives can inhibit tumor growth in vitro and in vivo models .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. For example, it has been suggested that it could inhibit certain kinases or phosphatases involved in cancer progression and inflammation . The precise targets remain an area for further research.

Synthesis Methods

The synthesis of this compound typically involves bromination of 1,2-oxazole-3-carbaldehyde under controlled conditions using bromine or bromine-containing reagents.

Synthetic Routes:

  • Bromination : The introduction of a bromine atom at the desired position on the oxazole ring.
  • Reaction Conditions : Optimization of temperature, solvent, and reaction time to achieve high yields.
  • Subsequent Reactions : The aldehyde group can undergo oxidation or reduction reactions to form various derivatives.

Case Studies

Several studies have focused on the biological evaluation of oxazole derivatives:

  • Antimicrobial Studies : A study conducted by Sadek et al. evaluated a series of oxazole derivatives for their antimicrobial activities against E. coli and S. aureus. Results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics .
    CompoundInhibition Zone (mm)
    22a12
    22b11
    Ofloxacin17
  • Anticancer Activity : Another investigation assessed the cytotoxic effects of various oxazole compounds on cancer cell lines, revealing that some derivatives effectively inhibited cell proliferation and induced apoptosis .

Q & A

Q. What are the established synthetic protocols for preparing 4-bromo-1,2-oxazole-3-carbaldehyde?

A common method involves condensation reactions under reflux conditions. For example, substituted aldehydes can react with heterocyclic precursors in ethanol with glacial acetic acid as a catalyst. After refluxing for 4–6 hours, the solvent is evaporated under reduced pressure, and the product is isolated via filtration . Optimization of stoichiometry, solvent polarity, and catalyst loading (e.g., acetic acid vs. protic acids) is critical for yield improvement.

Q. How is X-ray crystallography employed to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Crystals are grown via slow evaporation or diffusion methods. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. The SHELX suite (e.g., SHELXL) refines structural parameters, including bond lengths, angles, and displacement factors. Discrepancies between experimental and theoretical models are resolved using residual density maps .

Q. What safety protocols are recommended for handling this compound?

Due to potential toxicity and limited toxicological data, wear nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water for 15 minutes. For spills, use inert adsorbents (e.g., vermiculite) and dispose of waste as hazardous organic brominated compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic (NMR/IR) and crystallographic data for this compound?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Cross-validate NMR data in multiple solvents (DMSO-d₆ vs. CDCl₃) to assess conformational flexibility. For crystallography, ensure high-resolution data (≤ 0.8 Å) and use Hirshfeld surface analysis to quantify intermolecular interactions. If conflicts persist, computational methods (DFT) can model electronic environments to reconcile experimental observations .

Q. What experimental design strategies optimize the yield of this compound in multistep syntheses?

Employ a factorial design of experiments (DoE) to evaluate variables:

  • Temperature : Test reflux vs. microwave-assisted conditions.
  • Catalyst : Compare Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂).
  • Solvent : Screen polar aprotic (DMF) vs. protic (EtOH) solvents. Monitor reaction progress via TLC or LC-MS, and isolate intermediates using column chromatography with gradients optimized for polar functional groups .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies. Analyze Fukui indices to identify electrophilic sites (e.g., the aldehyde carbon) and nucleophilic sites (e.g., the oxazole ring). Solvent effects are incorporated via continuum models (PCM), and charge distribution is visualized using Molecular Electrostatic Potential (MEP) maps .

Q. What strategies mitigate challenges in purity analysis for this compound?

High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) separates impurities. For trace metal analysis, use inductively coupled plasma mass spectrometry (ICP-MS). Recrystallization from ethyl acetate/hexane (1:3) enhances purity, monitored via melting point consistency and differential scanning calorimetry (DSC) .

Q. How does this compound participate in multicomponent reactions to synthesize bioactive heterocycles?

The aldehyde group acts as an electrophile in Ugi or Biginelli reactions. For example, coupling with amines and isonitriles generates pyrrolo-oxazole hybrids. Kinetic studies (e.g., variable-temperature NMR) track intermediate formation, while X-ray photoelectron spectroscopy (XPS) confirms bond formation at the bromine site .

Key Methodological Notes

  • Structural Refinement : Always validate SHELX-refined structures with PLATON’s ADDSYM to check for missed symmetry .
  • Contradiction Management : Use Bayesian statistics to weigh conflicting data sources and prioritize reproducibility .
  • Safety Compliance : Follow Globally Harmonized System (GHS) labeling for brominated compounds during transport and storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.